6-Chloro-4-methylpyridine-2-acetic acid
Description
6-Chloro-4-methylpyridine-2-acetic acid is a pyridine derivative characterized by a heterocyclic aromatic ring with three distinct substituents: a chlorine atom at position 6, a methyl group at position 4, and an acetic acid moiety (-CH₂COOH) at position 2. The acetic acid group confers acidity to the molecule, while the electron-withdrawing chlorine and electron-donating methyl groups influence its electronic properties and reactivity.
Properties
CAS No. |
1211540-03-2 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(6-chloro-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
KWPSVWBNNNQDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridine-2-acetic acid typically involves the chlorination of 4-methylpyridine followed by carboxylation. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylpyridine-2-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridine-2-acetic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyridine vs. Pyrimidine : The pyrimidine analog (2-Chloro-6-methylpyrimidine-4-carboxylic acid) contains two nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic distribution compared to pyridine derivatives. This may influence binding interactions in biological systems or coordination chemistry .
Functional Group Modifications
Electronic and Steric Effects
- Salt Formation : The hydrochloride salt of 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid improves aqueous solubility, a critical factor in pharmaceutical formulations .
Research Findings and Implications
- Reactivity : The acetic acid group at position 2 enables esterification or amidation, offering synthetic flexibility.
- Biological Relevance : Pyridine derivatives with carboxylic acid groups are common in drug design (e.g., kinase inhibitors), though substituent positions dictate target specificity .
- Structural Analysis Tools : Programs like SHELX and WinGX (cited in the evidence) are critical for determining crystallographic parameters of such compounds, aiding in structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
